molecular formula C16H17N3O2 B1230911 Tryptophan-dehydrobutyrine diketopiperazine CAS No. 55062-34-5

Tryptophan-dehydrobutyrine diketopiperazine

Cat. No.: B1230911
CAS No.: 55062-34-5
M. Wt: 283.32 g/mol
InChI Key: LIHMCRDYZWJENE-BASWHVEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryptophan-dehydrobutyrine diketopiperazine is a natural product found in Streptomyces spectabilis with data available.

Scientific Research Applications

Synthesis and Biological Activity

  • Improved Synthesis : An improved synthesis method for TDD has been developed, starting from L-tryptophan. This synthesis compares favorably to TDD isolated from Streptomyces spectabilis and exhibits interesting dimerization properties (Xu et al., 2022).

  • Synthesis and Analogue Study : TDD has been synthesized by condensing N1-methyl-cyclo-Trp-Gly and aldehydes in basic media. This strategy led to the creation of analogues with potential as Glutathione-S-Transferase inhibitors (Santamaria et al., 1999).

  • Diversity in Fungal Cyclodipeptides : TDD, as part of the 2,5-diketopiperazines (2,5-DKPs) group, is found in fungi and displays a range of biological activities, including antimicrobial and cytotoxic properties. This highlights its potential applications in agriculture, medicine, and the food industry (Wang et al., 2017).

  • Metabolite Manipulation in Actinomycetes : Feeding L-tryptophan into cultures of Streptomyces sp. initiated the biosynthesis of TDD, suggesting a pathway for producing this compound and its related metabolites (Zerlin et al., 1997).

Structural and Chemical Studies

  • Bioinspired Synthesis : Tryptophan-based diketopiperazine alkaloids, including TDD, have been studied for their unique architecture and biological activity. Bioinspired reactions have been a key focus in synthesizing these compounds (Tadano & Ishikawa, 2013).

  • Regio- and Stereo-Specificity in Bacterial Synthesis : The molecular basis of bacterial heterodimeric tryptophan-containing diketopiperazines, such as TDD, has been investigated. This study provides insights into the specificities of enzymes producing these compounds, which is crucial for accessing their molecular diversity (Sun et al., 2020).

  • Solution Phase Self-Assembly : Unsymmetrical DKPs containing tryptophan, like TDD, have been synthesized and studied for their self-assembly in solution phases. This research contributes to understanding the molecular recognition and biological activities of these compounds (Barman & Verma, 2013).

  • Competitive Antagonist to Substance P : Tryptophan-based diketopiperazine dimers, similar in structure to TDD, have been found to be competitive antagonists to substance P, a neurotransmitter, suggesting potential therapeutic applications (Barrow et al., 1993).

Properties

55062-34-5

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

(3Z)-3-ethylidene-6-(1H-indol-3-ylmethyl)-1-methylpiperazine-2,5-dione

InChI

InChI=1S/C16H17N3O2/c1-3-12-16(21)19(2)14(15(20)18-12)8-10-9-17-13-7-5-4-6-11(10)13/h3-7,9,14,17H,8H2,1-2H3,(H,18,20)/b12-3-

InChI Key

LIHMCRDYZWJENE-BASWHVEKSA-N

Isomeric SMILES

C/C=C\1/C(=O)N(C(C(=O)N1)CC2=CNC3=CC=CC=C32)C

SMILES

CC=C1C(=O)N(C(C(=O)N1)CC2=CNC3=CC=CC=C32)C

Canonical SMILES

CC=C1C(=O)N(C(C(=O)N1)CC2=CNC3=CC=CC=C32)C

synonyms

tryptophan-dehydrobutyrine diketopiperazine
tryptophandehydrobutyrine diketopiperazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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